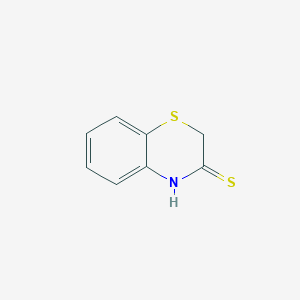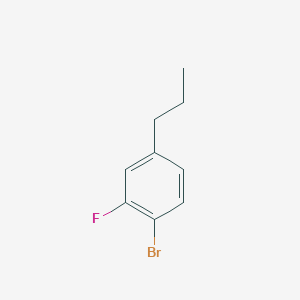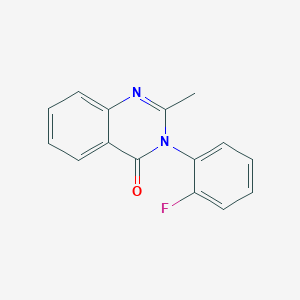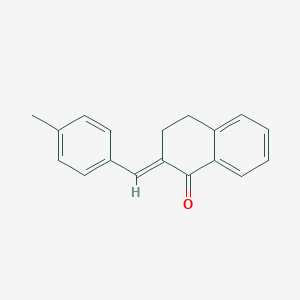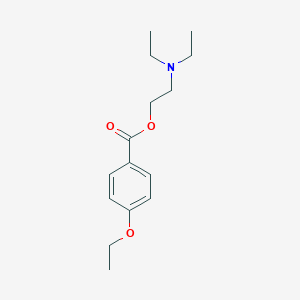
Parethoxycaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parethoxycaine is a local anesthetic that is commonly used in scientific research. It is a derivative of procaine and has been found to have a similar mechanism of action. Parethoxycaine has been used in various studies to investigate its biochemical and physiological effects, as well as its potential therapeutic applications.
科学的研究の応用
Micelle Formation and Efficiency
- Parethoxycaine, specifically 4-alkoxybenzoic-diethylaminoethylester-HCl, demonstrates the "cut-off" effect in therapeutic substances, where higher homologues show reduced efficiency due to micellisation and aggregation in aqueous solutions. This affects the diffusion of higher homologues on pain receptors, reducing their efficiency. Addition of urea can alter this effect (Eckert & Wachtel, 1983).
Ethnopharmacological Trends
- While not directly focusing on parethoxycaine, studies in ethnopharmacology, where plants and plant extracts are used for treating diseases, provide a broader context for understanding how compounds like parethoxycaine may be approached in traditional and modern medicinal practices. This field emphasizes the importance of natural product prototypes in drug development (Gilani & Atta-ur-rahman, 2005).
Cytochrome P4502D6 and Metabolism
- Cytochrome P4502D6 plays a significant role in the metabolism of paroxetine, a compound related to parethoxycaine. Understanding the metabolic pathways of similar compounds can provide insights into the metabolic behavior of parethoxycaine in human liver microsomes (Bloomer et al., 1992).
Comparative Studies with Other Drugs
- Comparative studies of paroxetine (related to parethoxycaine) with other drugs like imipramine and placebo in treating depression can offer insights into how parethoxycaine might perform in similar clinical scenarios. These studies emphasize the importance of evaluating new compounds against existing treatments (Feighner & Boyer, 1989).
特性
CAS番号 |
94-23-5 |
|---|---|
製品名 |
Parethoxycaine |
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChIキー |
OWWVHQUOYSPNNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
melting_point |
173.0 °C |
その他のCAS番号 |
94-23-5 |
溶解性 |
0.00 M |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





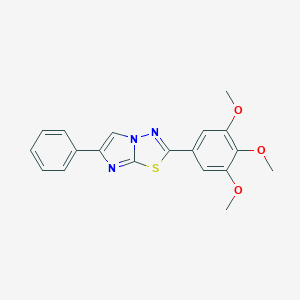

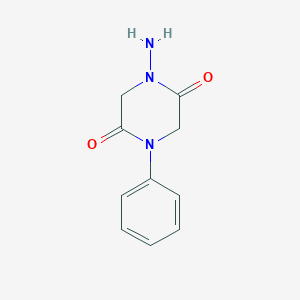

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

